3-Cyanobenzene-1-carboximidamide
Overview
Description
3-Cyanobenzene-1-carboximidamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique chemical structure, which includes a cyano group and a carboximidamide group attached to a benzene ring.
Preparation Methods
The synthesis of 3-Cyanobenzene-1-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanobenzonitrile with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboximidamide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyanobenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where the cyano or carboximidamide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Cyanobenzene-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound has shown potential biological activity, making it a subject of interest in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyanobenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The cyano and carboximidamide groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-Cyanobenzene-1-carboximidamide can be compared with other similar compounds, such as:
3-Chlorobenzene-1-carboximidamide: This compound has a chlorine atom instead of a cyano group, which affects its reactivity and applications.
3-Nitrobenzene-1-carboximidamide: The presence of a nitro group instead of a cyano group results in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .
Biological Activity
3-Cyanobenzene-1-carboximidamide (CAS No. 140658-21-5) is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique chemical structure characterized by a cyano group and a carboximidamide group attached to a benzene ring, which contributes to its reactivity and biological properties.
- Molecular Formula : C₈H₈N₄
- Molecular Weight : 145.16 g/mol
- Physical State : Solid at room temperature
- Solubility : Varies with solvent polarity
Preparation Methods
This compound can be synthesized through various methods, primarily involving the reaction of 3-cyanobenzonitrile with ammonia or an amine. The synthesis typically requires specific catalysts and elevated temperatures to facilitate the formation of the carboximidamide group. Industrial production methods may optimize these conditions for higher yield and purity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyano and carboximidamide groups play crucial roles in its reactivity, influencing its biochemical effects. Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Antitumor Properties : Investigations into its effect on cancer cell lines have shown promise, indicating possible cytotoxic effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the antibacterial properties of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity in Cancer Cells :
- Research involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis, highlighting its potential role in cancer therapy.
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Enzyme Interaction Studies :
- Investigations into the compound's ability to inhibit enzyme activity revealed that it could effectively reduce the activity of certain kinases involved in cancer progression, providing insights into its therapeutic applications.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
3-Chlorobenzene-1-carboximidamide | Chlorine substituent instead of cyano | Antimicrobial properties noted |
3-Nitrobenzene-1-carboximidamide | Nitro group replacing cyano | Enhanced cytotoxicity observed |
Recent Studies
Recent research has focused on elucidating the detailed mechanisms by which this compound interacts with biological systems. Key findings include:
- In vitro Studies : Demonstrated significant effects on cell proliferation and apoptosis in various cancer cell lines.
- In vivo Studies : Animal models have shown promising results in tumor reduction when treated with this compound.
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
- Drug Development : As a precursor for novel therapeutic agents targeting bacterial infections and cancer.
- Biochemical Research : As a tool for studying enzyme kinetics and metabolic pathways.
Properties
IUPAC Name |
3-cyanobenzenecarboximidamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H3,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULTZNQVUBBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620329 | |
Record name | 3-Cyanobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140658-21-5 | |
Record name | 3-Cyanobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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